Allylpropargyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allylpropargyl alcohol is an organic compound that features both an allyl group and a propargyl group attached to a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Allylpropargyl alcohol can be synthesized through several methods. One common approach involves the copper-catalyzed addition of formaldehyde to acetylene, resulting in the formation of propargyl alcohol, which can then be further modified to introduce the allyl group . Another method involves the dehydrochlorination of 3-chloro-2-propen-1-ol using sodium hydroxide .
Industrial Production Methods
Industrial production of this compound often involves the use of propargyl halides and metals to produce nucleophilic propargyl metal species, which then react with aldehydes to form the desired alcohol . This method is advantageous due to its high yield and compatibility with a wide range of substrates.
Chemical Reactions Analysis
Types of Reactions
Allylpropargyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form propynal or propargylic acid.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Tosyl chloride in pyridine is often used to convert the hydroxyl group into a better leaving group for further substitution reactions.
Major Products
Oxidation: Propynal and propargylic acid.
Reduction: Various alcohol derivatives.
Substitution: Tosylates and other substituted alcohols.
Scientific Research Applications
Allylpropargyl alcohol has numerous applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the formation of complex molecules.
Biology: Its derivatives are used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of allylpropargyl alcohol involves its ability to undergo nucleophilic addition reactions. The propargyl group, with its alkyne functionality, can participate in various addition reactions, while the allyl group can undergo electrophilic addition. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Allyl alcohol: Prop-2-en-1-ol, a simpler compound with only an allyl group attached to the hydroxyl group.
Propargyl alcohol: Prop-2-yn-1-ol, containing only a propargyl group attached to the hydroxyl group.
Uniqueness
Allylpropargyl alcohol is unique due to the presence of both allyl and propargyl groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its dual functionality allows for a broader range of chemical transformations compared to its simpler analogs .
Properties
CAS No. |
116182-59-3 |
---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
hex-5-en-1-yn-3-ol |
InChI |
InChI=1S/C6H8O/c1-3-5-6(7)4-2/h2-3,6-7H,1,5H2 |
InChI Key |
HRTFZVSJWXOSIX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.